molecular formula C11H14BrNO2 B12844008 1-(2-Bromophenyl)-N-(2,2-dimethoxyethyl)methanimine

1-(2-Bromophenyl)-N-(2,2-dimethoxyethyl)methanimine

Cat. No.: B12844008
M. Wt: 272.14 g/mol
InChI Key: FPNOPDSEOJXRBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromophenyl)-N-(2,2-dimethoxyethyl)methanimine is an organic compound characterized by the presence of a bromophenyl group and a dimethoxyethyl group attached to a methanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-N-(2,2-dimethoxyethyl)methanimine typically involves the reaction of 2-bromobenzaldehyde with 2,2-dimethoxyethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-N-(2,2-dimethoxyethyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Bromophenyl)-N-(2,2-dimethoxyethyl)methanimine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-N-(2,2-dimethoxyethyl)methanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromophenyl)-N-(2,2-dimethoxyethyl)amine
  • 1-(2-Bromophenyl)-N-(2,2-dimethoxyethyl)ethanamine

Uniqueness

1-(2-Bromophenyl)-N-(2,2-dimethoxyethyl)methanimine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a bromophenyl group and a dimethoxyethyl group makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

1-(2-bromophenyl)-N-(2,2-dimethoxyethyl)methanimine

InChI

InChI=1S/C11H14BrNO2/c1-14-11(15-2)8-13-7-9-5-3-4-6-10(9)12/h3-7,11H,8H2,1-2H3

InChI Key

FPNOPDSEOJXRBF-UHFFFAOYSA-N

Canonical SMILES

COC(CN=CC1=CC=CC=C1Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.